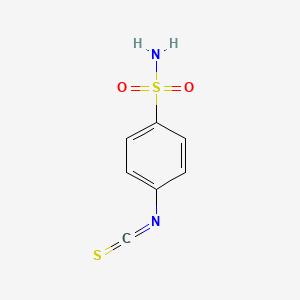

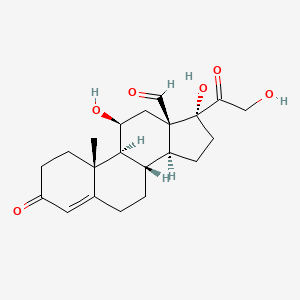

11b,17,21-三羟基-3,20-二氧代孕-4-烯-18-醛

描述

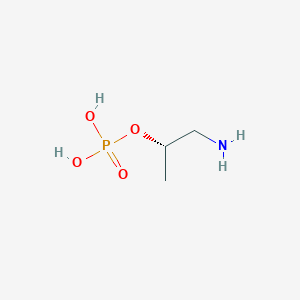

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al, also known as 11-ketoprogesterone, is a steroid hormone that is produced by the adrenal gland. It is an important intermediate in the biosynthesis of other steroid hormones such as cortisol and aldosterone. In recent years, 11-ketoprogesterone has gained attention in the scientific community due to its potential therapeutic benefits.

科学研究应用

醛固酮的生物合成

醛固酮是调节钠钾平衡的关键激素,在肾上腺皮质中合成。研究表明,孕酮和皮质酮等化合物是醛固酮生物合成中的前体。转化过程涉及在 C18 位羟基化,暗示了肾上腺皮质球状带中复杂的酶途径。这种理解对于理解醛固酮在电解质平衡和血压调节中的作用至关重要 (Pasqualini,1964 年)。

类固醇的合成和立体化学

与肾上腺皮质激素密切相关的类固醇的合成突出了产生生物活性化合物的复杂化学途径。对某些类固醇的微生物羟基化研究导致了与天然肾上腺皮质激素有显着相似性的化合物的合成,提供了创造具有治疗应用的合成类似物的潜力的见解 (Smit 和 Bakker,2010 年)。

代谢途径和酶活性

对皮质类固醇氧化为类固醇羧酸的研究提供了有关类固醇代谢中涉及的酶促过程的宝贵信息。这项研究对于理解皮质类固醇如何在体内分解以及这个过程如何受到包括肝酶活性在内的各种因素的影响具有重要意义 (Lee 和 Monder,1977 年)。

妊娠中的激素代谢

已经研究了胎儿和胎盘隔室中醛固酮的转化,以了解妊娠期间的激素平衡。这项研究对于理解醛固酮及其代谢物如何在母体和胎儿体内处理至关重要,这会影响产前发育和孕产妇健康 (Pasqualini 和 Bedin,1976 年)。

作用机制

Target of Action

The primary target of 11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al, also known as 18-Oxocortisol, is the aldosterone synthase enzyme (CYP11B2) . This enzyme is responsible for the production of aldosterone, a hormone that regulates salt and water balance in the body .

Mode of Action

18-Oxocortisol interacts with its target, the aldosterone synthase enzyme, leading to the production of aldosterone . As a naturally occurring mineralocorticoid agonist, it stimulates the mineralocorticoid receptors, enhancing the effects of aldosterone .

Biochemical Pathways

The interaction of 18-Oxocortisol with the aldosterone synthase enzyme affects the aldosterone biosynthesis pathway . The downstream effects include increased production of aldosterone, which in turn leads to enhanced sodium reabsorption and potassium excretion in the kidneys .

Result of Action

The administration of 18-Oxocortisol has been shown to induce a mineralocorticoid-type hypertension with hypokalemia, cardiac and renal enlargement, and cardiovascular lesions in rats . It also causes a rapid increase in blood pressure in sheep . The doses required for these effects are high .

安全和危害

未来方向

生化分析

Biochemical Properties

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al is involved in several biochemical reactions. It interacts with enzymes such as CYP11B2, which is responsible for its production . This compound also interacts with various proteins and biomolecules, influencing their activity. For instance, it binds to mineralocorticoid receptors, affecting their function and subsequently altering the expression of target genes .

Cellular Effects

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al has profound effects on different cell types and cellular processes. It influences cell signaling pathways, particularly those involving mineralocorticoid receptors. This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function . For example, it can modulate the expression of genes involved in sodium and water balance, impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al involves its binding to mineralocorticoid receptors. This binding triggers a cascade of events, including the activation or inhibition of specific enzymes and changes in gene expression . The compound’s interaction with CYP11B2 is crucial for its synthesis and subsequent biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al vary with different dosages in animal models. At low doses, it can modulate cellular functions without causing significant adverse effects. At high doses, it can lead to toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al is involved in several metabolic pathways. It interacts with enzymes such as CYP11B2, which catalyzes its synthesis . This compound can also influence metabolic flux and metabolite levels, affecting overall metabolic balance . Its role in the regulation of sodium and water balance is particularly noteworthy, as it impacts various physiological processes .

Transport and Distribution

The transport and distribution of 11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and overall effects on cellular function .

Subcellular Localization

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function . The compound’s localization can affect its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

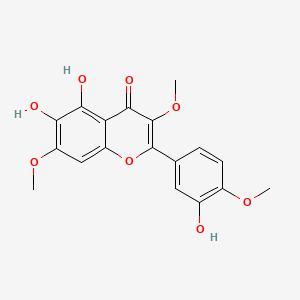

(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQWWIFROYJHCU-UKSDXMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317244 | |

| Record name | 18-Oxocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410-60-8 | |

| Record name | 18-Oxocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Oxocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Oxocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。